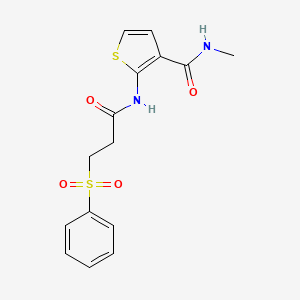

N-methyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[3-(benzenesulfonyl)propanoylamino]-N-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S2/c1-16-14(19)12-7-9-22-15(12)17-13(18)8-10-23(20,21)11-5-3-2-4-6-11/h2-7,9H,8,10H2,1H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRDSYLHCQIKPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ynamide Synthesis

The ynamide component, N-methyl-2-(propiolamido)-3-(phenylsulfonyl)propanamide, is prepared by reacting 3-(phenylsulfonyl)propanoic acid with propargylamine under EDCl/HOBt coupling conditions. The product is purified via column chromatography (PE/EA = 3:1).

Photoredox Reaction

Thiophene-3-carboxylic acid (0.2 mmol), ynamide (0.2 mmol), and Ir catalyst (0.2 mol%) are dissolved in anhydrous MeCN under argon. After 5 hours of blue LED irradiation, the reaction mixture is concentrated and purified to yield the target compound.

Performance Metrics:

- Yield: 86% (2.83 g scale).

- Purity: >99% (HPLC).

- $$ ^1H $$ NMR (CDCl₃): δ 7.82–7.89 (m, aromatic), 4.77 (s, CH₂-SO₂), 3.17 (s, N-CH₃).

Stepwise Amide Bond Formation Approach

A traditional pathway involves sequential amide couplings to assemble the target molecule.

Introduction of the 2-Amino Group

N-Methylthiophene-3-carboxamide undergoes nitration at the 2-position using fuming HNO₃/H₂SO₄, followed by catalytic hydrogenation (H₂, Pd/C) to yield 2-amino-N-methylthiophene-3-carboxamide.

Amide Coupling

3-(Phenylsulfonyl)propanoic acid is activated as its acyl chloride (via thionyl chloride) and reacted with the 2-amino intermediate in dichloromethane with triethylamine. The product is isolated via chromatography.

Optimized Conditions:

- Activation: Thionyl chloride, 80°C, 12 hours.

- Coupling: 0°C to room temperature, 24 hours.

- Yield: 78–82%.

Comparative Analysis of Methods

| Parameter | Photoredox Method | Stepwise Approach |

|---|---|---|

| Yield | 86% | 78–82% |

| Reaction Time | 5 hours | 36 hours (total) |

| Catalyst Cost | High (Ir complex) | Low |

| Functional Tolerance | Broad (photoredox-selective) | Moderate (sensitive to nitro groups) |

The photoredox method offers efficiency and scalability, while the stepwise route provides modularity for analog synthesis.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

N-methyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of N-methyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene Carboxamide Derivatives ()

Compounds such as N-ethyl-2-(2-hydrazinyl-2-oxoethyl)thiophene-3-carboxamide (98b) and [3-(ethylcarbamoyl)thiophen-2-yl]acetyl azide (60b) share the thiophene-3-carboxamide core but differ in substituents:

- Functional Groups : Unlike the target compound’s phenylsulfonyl-propanamido chain, these derivatives feature hydrazinyl or acyl azide groups.

- Synthetic Routes : The synthesis of these analogs involves hydrazide formation and azide coupling (e.g., via Curtius rearrangement), whereas the phenylsulfonyl group in the target compound likely requires sulfonation or nucleophilic substitution steps .

Axitinib ()

Axitinib (N-methyl-2-[[3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazol-6-yl]sulfanyl]benzamide) is a benzamide-based tyrosine kinase inhibitor. Key comparisons include:

- Core Heterocycle : Axitinib uses a benzamide scaffold, while the target compound employs a thiophene ring. Thiophene’s aromaticity and smaller size may influence binding pocket compatibility in kinase targets.

- Sulfur Functionality : Axitinib’s sulfanyl group (-S-) contrasts with the target’s sulfonyl (-SO₂-), which is more electronegative and may alter solubility or metabolic stability.

- Pharmacology : Axitinib targets VEGF/PDGF receptors; the target compound’s phenylsulfonyl-propanamido group could modulate selectivity toward different kinases or proteases .

Complex Amide/Sulfonyl Intermediates ()

The polyamide intermediate described in contains multiple acetylsulfanyl-propanamido chains but lacks a thiophene core. This highlights:

- Role of Sulfonyl Groups : Both compounds use sulfonyl/sulfanyl motifs for electronic or steric effects, but the target’s phenylsulfonyl group may confer greater rigidity and lipophilicity.

- Synthetic Complexity : The intermediate’s branched structure requires iterative amide couplings, whereas the target compound’s linear architecture simplifies synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.